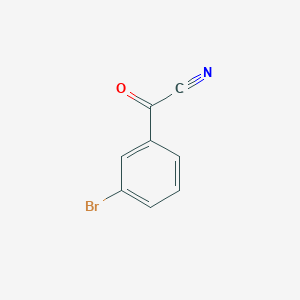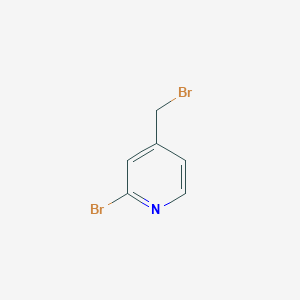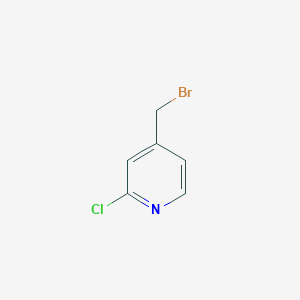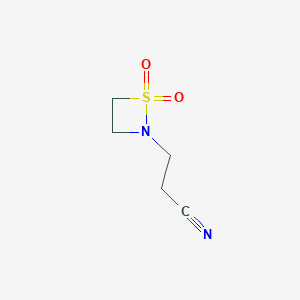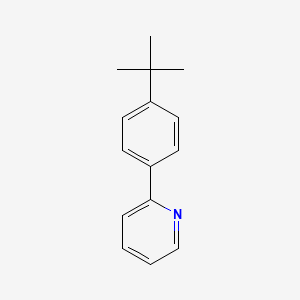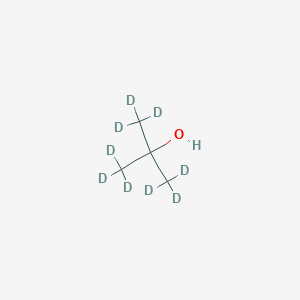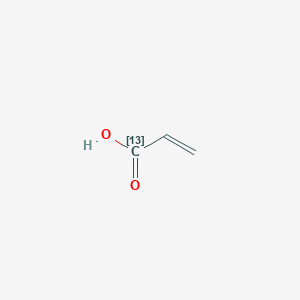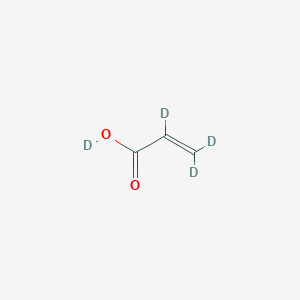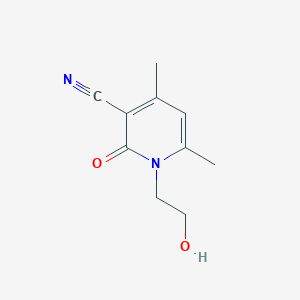
1-(2-羟乙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The dihydropyridine nucleus is a common motif in calcium channel blockers and has been extensively studied for its pharmacological properties.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the pyrolysis of Schiff bases of 1-arylmethyleneamino-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitriles, which leads to the production of substituted benzonitriles and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile through a six-membered transition state. This reaction is a unimolecular first-order reaction, with the kinetics showing a good correlation with the substituent effects on the aryl group . Another approach utilizes microwave-assisted chemistry to synthesize tautomeric forms of dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides, with the structure of the products confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of tautomeric forms, which can be studied using NMR spectroscopy and theoretical calculations. The equilibrium between these forms can be influenced by the solvent and the substituents on the phenyl ring . Additionally, the crystal structure of related compounds, such as 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione, reveals the presence of hydrogen bonding and π-π interactions, contributing to the stability and supramolecular assembly of the molecules .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including cyclization and interactions with metals, which can lead to the formation of corrosion inhibitors. For instance, a new derivative of 1,2-dihydropyridine-3-carbonitrile has been synthesized and shown to act as an effective corrosion inhibitor on mild steel in acidic media . The performance of such inhibitors can be evaluated through techniques like weight loss measurements and scanning electron microscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and characterization . These compounds also exhibit interesting electronic and optical properties, as demonstrated by DFT calculations, which can be relevant for their potential applications in electronic materials. Moreover, the bioavailability and pharmacokinetic properties of these compounds can be assessed using computational tools, providing insights into their potential as drug candidates .
科学研究应用
-
Hydrogels in Biomedical Applications
- Hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .
- The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity .
- These properties are substantial for electrochemical and biomedical applications .
-
Smart Hydrogels
- Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
安全和危害
While specific safety and hazard information for “1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always important to handle chemicals with appropriate safety measures.
属性
IUPAC Name |
1-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(2)12(3-4-13)10(14)9(7)6-11/h5,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNVTSWCISTPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


